molecular formula C21H17ClN2O2S B2523486 N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine CAS No. 692287-19-7

N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine

Cat. No. B2523486
CAS RN: 692287-19-7
M. Wt: 396.89
InChI Key: FJVQTBWTVDMQAV-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine is a useful research compound. Its molecular formula is C21H17ClN2O2S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Activation and Detoxification
One significant area of research focuses on the metabolic activation pathways of carcinogenic aromatic and heterocyclic amines, which involves N-oxidation and subsequent O-esterification. A novel enzymatic mechanism for the detoxification of these compounds has been identified, involving a microsomal NADH-dependent reductase that converts the N-hydroxy arylamine back to the parent amine, thereby potentially limiting the bioavailability of carcinogenic compounds for further activation and carcinogenesis (King et al., 1999).

Enzymatic Bioactivation
Research has also explored the bioactivation of N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines by human liver sulfotransferases (STs). These studies indicate that certain N-hydroxy derivatives can be metabolically activated by STs, suggesting a potential role in determining individual susceptibility to environmental and dietary carcinogens (Chou et al., 1995).

Chemical Synthesis
The chemical synthesis of complex molecules is another significant application. For example, the development of new platinum(II) and palladium(II) complexes through metal-assisted condensation reactions demonstrates the compound's utility in synthesizing novel materials with potential applications in catalysis and material science (Bortoluzzi et al., 2011).

Organic Synthesis and Medicinal Chemistry
In organic synthesis, compounds such as N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine can serve as precursors or intermediates in the synthesis of various heterocyclic structures. These structures are often explored for their potential therapeutic applications, including antibacterial and anticancer activities (Gobis et al., 2013).

Mechanistic Studies in Chemistry
Understanding the kinetics and mechanisms of reactions involving compounds like N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine is crucial for advancing the field of chemistry. Such studies help elucidate reaction pathways, optimize reaction conditions, and develop new synthetic methods, contributing to the broader knowledge base in chemical sciences (Castro et al., 2005).

properties

IUPAC Name

[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S/c22-18-9-5-14(6-10-18)13-27-20-17(12-23-26-21(25)15-7-8-15)11-16-3-1-2-4-19(16)24-20/h1-6,9-12,15H,7-8,13H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVQTBWTVDMQAV-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)ON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)O/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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